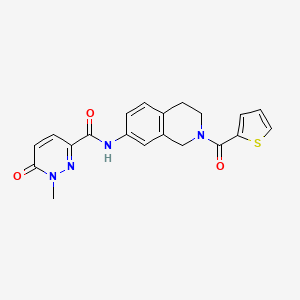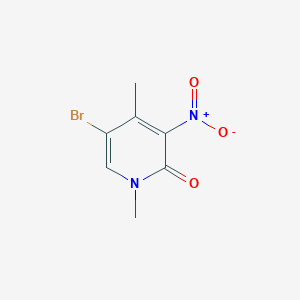![molecular formula C16H13FN2O3S2 B2440470 N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 941877-66-3](/img/structure/B2440470.png)
N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds containing a benzo[d]thiazol-5-yl group are part of a class of organic compounds known as thiazoles . Thiazoles are five-membered aromatic ring compounds with a general formula of C3H3NS . They are used in a variety of pharmaceutical applications due to their wide range of biological activities, such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of benzo[d]thiazol-5-yl compounds often involves the reaction of 2-aminothiophenol with α-haloketones . The labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Molecular Structure Analysis
The molecular structure of thiazoles includes a five-membered ring containing two hetero atoms . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical and Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .
Scientific Research Applications
Synthetic and Characterization Studies
- Synthesis and Structural Analysis : One study focused on preparing derivatives like N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide through reactions involving benzo[d]thiazol-2-amine and flurbiprofen. The derivatives were thoroughly analyzed and characterized using various spectral methods, highlighting the compound's potential for further biological exploration (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities and Applications
Anticonvulsant Properties : A study synthesized heterocyclic compounds containing a sulfonamide thiazole moiety. Among the synthesized compounds, several demonstrated significant anticonvulsant effects, indicating the therapeutic potential of such derivatives in treating convulsions (Farag et al., 2012).
Anti-inflammatory and Anticancer Activities : Another investigation involved the synthesis of celecoxib derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study indicates the diverse therapeutic potential of these derivatives, with specific compounds showing promising results against inflammation, pain, and certain cancers (Küçükgüzel et al., 2013).
Fluoroalkylative Aryl Migration : Research on the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides demonstrated synthetic applications of fluorinated sulfinate salts, showcasing the compound's relevance in organic synthesis processes (He, Tan, Ni, & Hu, 2015).
Photosensitizing Properties for Cancer Therapy : A novel zinc phthalocyanine derivative, exhibiting high singlet oxygen quantum yield and significant photosensitizing properties, was synthesized. This compound has potential applications in photodynamic therapy for cancer treatment due to its efficient energy transfer and photodynamic effect (Pişkin, Canpolat, & Öztürk, 2020).
Mechanism of Action
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-15-14(9-12)18-10-23-15/h1-6,9-10H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARORWQDRQOPRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440388.png)
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2440390.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2440392.png)

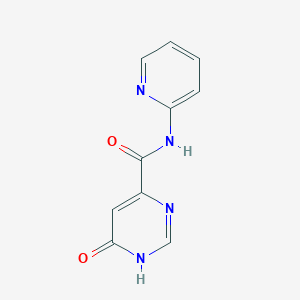
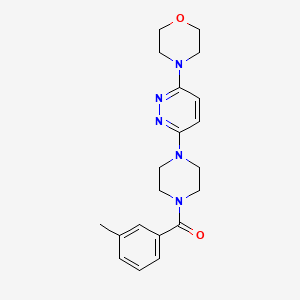
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2440398.png)
![2-Azaspiro[4.4]nonane hemioxalate](/img/structure/B2440401.png)
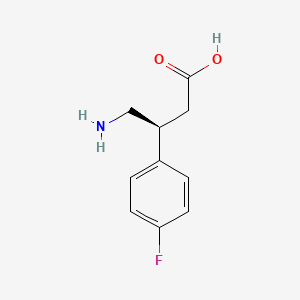

![6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2440405.png)

